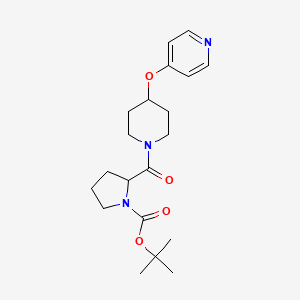
Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that is currently under investigation for its potential therapeutic applications in the treatment of various types of cancers and autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Biologically Active Compounds
Tert-butyl derivatives, similar to the one , are often used as intermediates in the synthesis of biologically active compounds. For example, a study by Kong et al. (2016) discussed the synthesis of a compound related to crizotinib, highlighting the importance of these derivatives in pharmaceutical research (Kong et al., 2016).
Crystal Structure Analysis
The study of the crystal structure of tert-butyl derivatives provides insights into their molecular configuration. Naveen et al. (2007) conducted X-ray diffraction studies to confirm the structure of a tert-butyl pyrrolidine derivative (Naveen et al., 2007).
Pharmaceutical Applications
- Intermediate in Drug Synthesis: These compounds serve as key intermediates in the synthesis of various drugs. Wang et al. (2015) described the synthesis of an intermediate crucial for Vandetanib, a medication used in cancer treatment (Wang et al., 2015).
Chemical Properties and Reactions
Chemical Reactions and Modifications
The tert-butyl group in these compounds undergoes various chemical reactions, which are essential for synthesizing more complex molecules. For instance, Zhang et al. (2008) investigated the C-demethylation of a tert-butyl derivative in the context of metabolic studies (Yoo et al., 2008).
Catalytic Applications
Tert-butyl derivatives can also play a role in catalysis. Mennenga et al. (2015) explored the use of a pyridyl derivative in acylation chemistry, demonstrating the catalytic potential of these compounds (Mennenga et al., 2015).
Propiedades
IUPAC Name |
tert-butyl 2-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)23-12-4-5-17(23)18(24)22-13-8-16(9-14-22)26-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIDLTMIODXFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)
![1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B2477294.png)
![methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2477295.png)
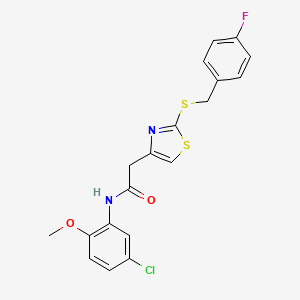
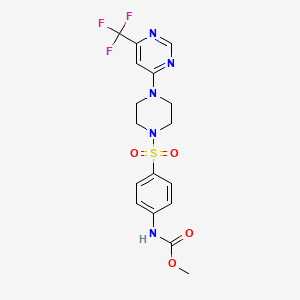
![(2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2477300.png)
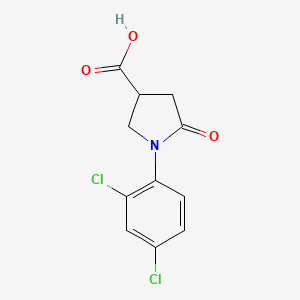
![2-[2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]-octahydropiperazino[1,2-c][1,3]oxazin-6-one](/img/structure/B2477302.png)

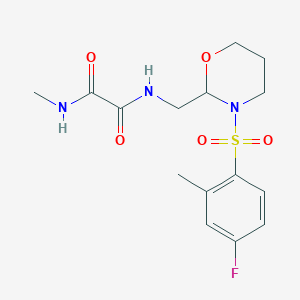

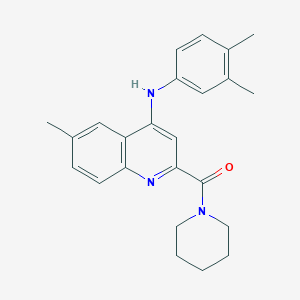
![1-(2-{3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2477308.png)
